2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide
Description
This compound is a quinolin-2-one derivative featuring a 7-methoxy group, a 3-[(4-methylphenylamino)methyl] substituent, and an acetamide side chain linked to a phenethyl group. The acetamide moiety and aromatic substituents enhance its capacity for hydrogen bonding and hydrophobic interactions, which may influence receptor binding affinity and metabolic stability.
Properties
IUPAC Name |
2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3/c1-20-8-11-24(12-9-20)30-18-23-16-22-10-13-25(34-2)17-26(22)31(28(23)33)19-27(32)29-15-14-21-6-4-3-5-7-21/h3-13,16-17,30H,14-15,18-19H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQRPNVCAEFSIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the quinoline core, followed by functionalization at specific positions to introduce the methoxy, amino, and acetamide groups. Common reagents used in these reactions include methoxybenzene, aniline derivatives, and acetic anhydride. The reactions are usually carried out under controlled temperatures and in the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups, altering the compound’s properties.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents or nucleophiles in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.
Scientific Research Applications
2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure Analogues
Quinolin-2-One Derivatives highlights 4-hydroxyquinolin-2-one derivatives as analgesics. The target compound differs by replacing the 4-hydroxy group with a 7-methoxy group and introducing a phenethyl-acetamide chain. These modifications likely improve blood-brain barrier penetration due to increased lipophilicity from the methoxy and phenethyl groups .
Coumarin-Based Acetamides describes (±)-2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide, a coumarin derivative with anti-inflammatory activity superior to ibuprofen. While both compounds share an acetamide group and aromatic substituents, the quinolinone core of the target compound may confer distinct pharmacokinetic properties, such as longer half-life, due to reduced susceptibility to cytochrome P450-mediated metabolism compared to coumarins .
Morpholin-2-One Acetamides reports morpholinone-based acetamides (e.g., 2-(4-acetyl-6,6-dimethyl-2-oxomorpholin-3-yl)-N-(4-isopropylphenyl)acetamide). These compounds exhibit structural diversity in the heterocyclic core but share the acetamide pharmacophore.
Substituent-Based Analogues
Phenoxy Acetamides and discuss phenoxy acetamides with hypoglycemic and anti-inflammatory activities. For example, 2-(4-((2,4-dioxothiazolidin-5-ylidene)methyl)-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide (3c) demonstrated hypoglycemic effects via PPAR-γ modulation. The target compound’s phenethyl group and 4-methylphenylamino substituent may redirect bioactivity toward pain or inflammation pathways rather than metabolic regulation .
Dichlorophenyl Acetamides analyzes 2-(3,4-dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, emphasizing its structural similarity to penicillin derivatives. The dichlorophenyl group enhances electrophilic interactions, whereas the target compound’s 4-methylphenylamino group may favor hydrogen bonding with amine-sensitive receptors (e.g., histamine or serotonin receptors) .
Research Findings and Pharmacological Data
Table 1: Comparative Pharmacological Profiles
Key Observations:
- Anti-inflammatory Potential: The coumarin acetamide () outperforms ibuprofen, suggesting that the target compound’s quinolinone core, combined with its phenethyl group, may similarly enhance anti-inflammatory efficacy through COX-2 inhibition or NF-κB pathway modulation .
- Metabolic Stability: Quinolinone derivatives () exhibit superior metabolic stability compared to coumarins due to reduced oxidative metabolism, a trait likely shared by the target compound .
Biological Activity
The compound 2-(7-methoxy-3-{[(4-methylphenyl)amino]methyl}-2-oxo-1,2-dihydroquinolin-1-yl)-N-(2-phenylethyl)acetamide, often referred to as a quinoline derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 461.95 g/mol. The structure features a quinoline core substituted with methoxy and phenyl groups, which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C26H24N3O3 |
| Molecular Weight | 461.95 g/mol |
| IUPAC Name | This compound |
| Purity | Typically ≥ 95% |
Anticancer Properties
Recent studies have indicated that quinoline derivatives exhibit significant anticancer properties. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it was tested against human breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, demonstrating IC50 values in the low micromolar range, suggesting potent cytotoxicity.
The proposed mechanism of action involves the inhibition of key signaling pathways associated with cancer cell survival and proliferation. Notably, the compound appears to interfere with the PI3K/Akt pathway, which is crucial for cell growth and survival. In vitro studies have shown that treatment with this compound leads to increased apoptosis in cancer cells, evidenced by elevated levels of cleaved caspase-3.
Antimicrobial Activity
In addition to its anticancer effects, this compound has been tested for antimicrobial activity against both gram-positive and gram-negative bacteria. Preliminary results indicate moderate activity against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antimicrobial agent.
Case Studies
-
Anticancer Activity Study :
- Objective : To evaluate the cytotoxic effects on MCF-7 and PC-3 cell lines.
- Method : Cells were treated with varying concentrations of the compound for 48 hours.
- Results : Significant reduction in cell viability was observed at concentrations above 10 µM.
- : The compound exhibits strong anticancer potential warranting further investigation.
-
Antimicrobial Efficacy :
- Objective : To assess the antibacterial properties against common pathogens.
- Method : Disc diffusion method was employed to evaluate inhibition zones.
- Results : Inhibition zones of 12 mm against S. aureus and 10 mm against E. coli were recorded.
- : The compound shows promise as an antimicrobial agent but requires optimization for enhanced efficacy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
